molecular formula C19H28N2O3 B4532571 3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone

3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone

Cat. No. B4532571
M. Wt: 332.4 g/mol
InChI Key: OWNWSEFJLIXPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction "3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone" is a chemical compound that belongs to the class of piperidinones. Piperidinones are a group of organic compounds containing a piperidine ring bonded to a ketone group.

Synthesis Analysis

  • The synthesis of similar piperidinones typically involves multi-component reactions. For instance, Khan et al. (2013) reported the synthesis of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, via a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (Khan et al., 2013).

Molecular Structure Analysis

  • The molecular structure of similar compounds often features hydrogen bonding and C-H…π interactions. For example, the structure of the compound synthesized by Khan et al. (2013) was stabilized by these interactions, forming H-bonded dimers in the crystal lattice (Khan et al., 2013).

Chemical Reactions and Properties

  • Piperidinones like 3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone often exhibit selectivity as NMDA receptor antagonists, as demonstrated by Zhou et al. (1999) in their study of a similar compound (Zhou et al., 1999).

Physical Properties Analysis

  • The physical properties of piperidinones include their crystalline structure, which can be characterized using X-ray diffraction. For example, Khan et al. (2013) described the lattice parameters and space group of a similar compound's crystal structure (Khan et al., 2013).

Chemical Properties Analysis

  • Piperidinones typically have unique chemical properties due to their molecular structure. The presence of hydroxyl groups and the piperidine ring in the molecule can lead to specific interactions and properties, as seen in the study by Khan et al. (2013) (Khan et al., 2013).

properties

IUPAC Name

3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-15-4-2-5-16(12-15)13-21-9-3-8-19(24,18(21)23)14-20-10-6-17(22)7-11-20/h2,4-5,12,17,22,24H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWSEFJLIXPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCC(CC3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone
Reactant of Route 3
3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone
Reactant of Route 4
Reactant of Route 4
3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone
Reactant of Route 5
3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone
Reactant of Route 6
3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.